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molecular formula C11H11F3N2O B8763447 1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE

1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE

Cat. No. B8763447
M. Wt: 244.21 g/mol
InChI Key: XCZFWFQUQMFBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776869B2

Procedure details

A resealable tube was charged with 2-bromo-5-(trifluoromethyl)aniline (1.00 g, 4.16 mmol), 2-pyrrolidinone (0.425 g, 5.00 mmol), N,N′-ethylene diamine (0.037 g, 0.42 mmol), potassium carbonate (1.15 g, 8.32 mmol), copper iodide (0.80 mg, 0.42 mmol) and toluene (1.0 mL). The tube was sealed and the mixture was heated at 80° C. for 24 h. The resulting mixture was partitioned between ethyl acetate and water. The organic phase was separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified via column chromatography on silica gel (gradient elution with 0-100% ethyl acetate-hexane) to afford 1-(2-amino-4-(trifluoromethyl)phenyl)pyrrolidin-2-one as a gray solid. MS m/z=245 [M+H]+. Calc'd for C11H11F3N2O: 244.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.425 g
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.8 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1[NH2:4].[NH:13]1[CH2:17][CH2:16][CH2:15][C:14]1=[O:18].C(N)CN.C(=O)([O-])[O-].[K+].[K+]>[Cu](I)I.C1(C)C=CC=CC=1>[NH2:4][C:3]1[CH:5]=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:8][C:2]=1[N:13]1[CH2:17][CH2:16][CH2:15][C:14]1=[O:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)C(F)(F)F
Name
Quantity
0.425 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0.037 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
1.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.8 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (gradient elution with 0-100% ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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